
3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran ring.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Substitution with tert-Butylbenzamido Group:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming hydroxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the aromatic substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and strong nucleophiles (e.g., sodium methoxide) for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines and reduced carboxamides.
Substitution: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
- Antioxidant Activity : Preliminary studies indicate that compounds similar to 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exhibit antioxidant properties. These properties are crucial in combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders. Research has shown that related benzofuran derivatives can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .
- Anti-inflammatory Effects : Compounds with benzamide moieties have been noted for their anti-inflammatory effects. The presence of the tert-butyl group may enhance the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy in reducing inflammation .
- Anticancer Properties : Some benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The unique structural features of this compound could contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
Material Science Applications
Beyond pharmacological applications, the compound's unique structure allows it to be explored in material science:
- Organic Electronics : The conjugated system present in benzofuran derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications can lead to enhanced performance in these devices .
- Polymer Blends : The incorporation of this compound into polymer matrices could improve mechanical properties and thermal stability. Research indicates that similar compounds can enhance the mechanical strength of polymers when used as additives or fillers .
Case Studies and Research Findings
Several case studies highlight the potential applications of compounds similar to this compound:
- Antioxidant Studies : A study evaluated the radical scavenging activity of related benzofuran compounds, demonstrating significant inhibition of DPPH radicals, which is a standard assay for measuring antioxidant activity .
- Cytotoxicity Tests : Research involving the testing of benzofuran derivatives against various cancer cell lines showed promising results, indicating that structural modifications can lead to increased cytotoxicity and selectivity towards cancer cells .
- Material Performance : In experiments focusing on organic electronics, derivatives with similar structures were incorporated into device architectures, resulting in improved efficiency and stability compared to conventional materials .
Mechanism of Action
The mechanism of action for 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting their activity or stability. The molecular targets could include kinases, proteases, or other enzymes relevant to disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-(tert-butyl)benzamido)-N-(3-hydroxyphenyl)benzofuran-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-(tert-butyl)benzamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can influence its electronic properties and reactivity, potentially making it more suitable for specific applications in medicinal chemistry and materials science compared to its analogs.
This compound’s unique combination of functional groups and structural features makes it a versatile candidate for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-27(2,3)18-14-12-17(13-15-18)25(30)29-23-21-10-5-6-11-22(21)33-24(23)26(31)28-19-8-7-9-20(16-19)32-4/h5-16H,1-4H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJFRPSVYUWCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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